molecular formula C18H14ClN3O3 B2930014 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105215-51-7

7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2930014
CAS No.: 1105215-51-7
M. Wt: 355.78
InChI Key: FEOADWNALHMRDU-UHFFFAOYSA-N
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Description

The compound 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is an intricate organic molecule with potential applications in various scientific fields. It features a unique structure that combines several aromatic rings and functional groups, making it an interesting subject for chemical research.

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the benzooxazinone core.

  • A common starting material might be 2-aminophenol, which undergoes chlorination to introduce the chloro group.

  • The oxadiazole ring can be constructed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

  • The final coupling step often involves the formation of a benzo[b][1,4]oxazin-3(4H)-one core through a condensation reaction.

Industrial Production Methods

  • Large-scale production may employ automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.

  • Solvent selection, temperature control, and purification steps are critical in scaling up the synthesis process.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the tolyl group or oxadiazole ring.

  • Reduction: : The chloro group and oxadiazole moiety can be reduced under suitable conditions.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution reagents: : Halogens, sulfonyl chlorides, and alkylating agents.

Major Products

  • Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction may yield dechlorinated or partially reduced derivatives.

  • Substitution reactions produce a variety of functionalized derivatives depending on the reagent used.

Scientific Research Applications

The compound has diverse applications across various scientific disciplines:

  • Chemistry: : It can serve as a building block for synthesizing more complex molecules and for studying reaction mechanisms.

  • Medicine: : Its unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

  • Industry: : May be utilized in the synthesis of specialty chemicals or advanced materials.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with specific molecular targets:

  • Molecular Targets: : Potential targets include enzymes, receptors, or nucleic acids.

  • Pathways: : It may interfere with metabolic pathways or signal transduction pathways, leading to specific biological effects.

Similar Compounds

  • 7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

  • 7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

  • 7-chloro-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

Uniqueness

  • The presence of the specific o-tolyl group in the compound gives it unique steric and electronic properties.

  • This uniqueness may lead to different biological activities and reactivity compared to similar compounds.

That’s all I have to say about 7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one! Hope you find it useful.

Properties

IUPAC Name

7-chloro-4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-13(11)18-20-16(25-21-18)9-22-14-7-6-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOADWNALHMRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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